1,3-Bis(3,4-dimethoxyphenyl)-2-ethylpropane-1,3-dione
Description
Properties
IUPAC Name |
1,3-bis(3,4-dimethoxyphenyl)-2-ethylpropane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-6-15(20(22)13-7-9-16(24-2)18(11-13)26-4)21(23)14-8-10-17(25-3)19(12-14)27-5/h7-12,15H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHUQKYNSZWMRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC(=C(C=C1)OC)OC)C(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,3-Bis(3,4-dimethoxyphenyl)-2-ethylpropane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 2-ethyl-1,3-propanedione.
Reaction Conditions: The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst.
Procedure: The 3,4-dimethoxybenzaldehyde is reacted with 2-ethyl-1,3-propanedione in the presence of sodium hydroxide. The reaction mixture is stirred at room temperature for several hours.
Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,3-Bis(3,4-dimethoxyphenyl)-2-ethylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy groups can be replaced by other substituents using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Bis(3,4-dimethoxyphenyl)-2-ethylpropane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: The compound is used in the development of materials with specific optical and electronic properties, such as nonlinear optical materials.
Mechanism of Action
The mechanism by which 1,3-Bis(3,4-dimethoxyphenyl)-2-ethylpropane-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction pathways, where the compound acts as an agonist or antagonist, influencing cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The compound belongs to a broader class of bis-aryl diketones, which are frequently modified to optimize pharmacokinetic or pharmacodynamic properties. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison
Structure-Activity Relationship (SAR) Insights
Pharmacokinetic and Stability Considerations
- Metabolic Stability: Curcumin and its natural analogs suffer from rapid metabolism due to phenolic -OH and methylene groups. Structural modifications in TMC and DMCHC (blocking these sites) improved stability, suggesting that the ethyl group in the target compound could further reduce susceptibility to enzymatic degradation .
- Bioavailability: No preclinical data exist for the target compound. However, curcumin’s low oral bioavailability (<1%) underscores the need for synthetic analogs with enhanced solubility and stability .
Biological Activity
1,3-Bis(3,4-dimethoxyphenyl)-2-ethylpropane-1,3-dione, also known by its CAS number 52751-63-0, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H24O6
- Molecular Weight : 372.417 g/mol
- Structure : The compound features two methoxy-substituted phenyl groups attached to a diketone structure.
Antioxidant Activity
Several studies have reported the antioxidant properties of this compound. This compound exhibits significant free radical scavenging activity, which is crucial in mitigating oxidative stress-related diseases. The antioxidant capacity is attributed to its ability to donate hydrogen atoms and stabilize free radicals.
Anticancer Potential
Research indicates that this compound may possess anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound induces apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. The compound was shown to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15.2 | Induction of apoptosis |
| MCF-7 (Breast) | 12.5 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 18.7 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic role in inflammatory diseases.
The biological activities of this compound are primarily mediated through:
- Inhibition of NF-kB Pathway : This pathway is crucial for the expression of various inflammatory mediators.
- Modulation of MAPK Signaling : The compound affects the MAPK signaling cascade, which plays a significant role in cell proliferation and survival.
Case Study 1: Cancer Cell Line Evaluation
A detailed study evaluated the effects of this compound on breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers such as cleaved caspase-3 and PARP.
Case Study 2: Anti-inflammatory Activity in Animal Models
In an animal model of acute inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,3-Bis(3,4-dimethoxyphenyl)-2-ethylpropane-1,3-dione, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A Claisen condensation between ethyl 3,4-dimethoxyphenylacetate and diethyl oxalate under basic conditions (e.g., sodium ethoxide in anhydrous THF or DMF) is a viable route. Key optimizations include:
- Temperature : Maintain 80–100°C to balance reaction rate and side-product formation.
- Catalyst Loading : 10–15 mol% sodium ethoxide enhances nucleophilic attack efficiency.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
- Monitoring : Use TLC (silica gel, hexane:ethyl acetate 3:1) and HPLC (C18 column, UV detection at 254 nm) to track intermediate formation.
Post-synthesis, recrystallize from ethanol to isolate pure crystals .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies methoxy protons (δ 3.7–3.9 ppm) and ethyl group signals (δ 1.2–1.4 ppm). ¹³C NMR confirms carbonyl carbons (δ 190–200 ppm).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ≈ 429.17).
- HPLC : Reverse-phase HPLC (C18 column, methanol:water 70:30) quantifies purity (>98%).
- X-ray Crystallography : If single crystals are obtained, determine crystal packing and hydrogen-bonding patterns .
Q. What are the stability considerations for long-term storage of this compound?
- Methodological Answer : Store in amber vials under inert gas (argon) at –20°C to prevent oxidation. Avoid exposure to moisture (hygroscopic degradation) and light (UV-induced decomposition). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess degradation .
Advanced Research Questions
Q. How can computational modeling predict the solvent-dependent reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to calculate solvation energies in polar (water) and nonpolar (toluene) solvents.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., GROMACS) to assess conformational stability.
- Reactivity Descriptors : Compute Fukui indices to identify electrophilic/nucleophilic sites for derivatization .
Q. What factorial design approaches are suitable for optimizing scalable synthesis parameters?
- Methodological Answer :
- 2³ Factorial Design : Test factors—temperature (80°C vs. 100°C), catalyst concentration (10% vs. 15%), and reaction time (6h vs. 12h).
- Response Surface Methodology (RSM) : Analyze interactions between variables using ANOVA. Prioritize factors with highest F-values (e.g., temperature and catalyst loading).
- Validation : Replicate optimal conditions (e.g., 95°C, 12h, 12% catalyst) to confirm yield reproducibility .
Q. How can researchers evaluate the compound’s enzyme inhibition potential using structure-activity relationship (SAR) studies?
- Methodological Answer :
- Enzyme Assays : Use fluorescence-based assays (e.g., trypsin inhibition) with varying concentrations (1–100 µM) to determine IC₅₀. Include controls (e.g., DMSO vehicle).
- Molecular Docking : Dock the compound into active sites (PDB IDs: e.g., 1EQ9 for serine proteases) using AutoDock Vina. Compare binding energies with known inhibitors.
- SAR Modifications : Synthesize analogs (e.g., replacing ethyl with methyl) to correlate substituent effects with activity .
Q. What advanced separation techniques resolve isomers or byproducts formed during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak IA column (hexane:isopropanol 90:10) to separate enantiomers (if present).
- Preparative HPLC : Gradient elution (acetonitrile:water 50–80%) isolates byproducts.
- LC-MS/MS : Identify impurities via fragmentation patterns and retention time matching .
Notes on Contradictory Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
